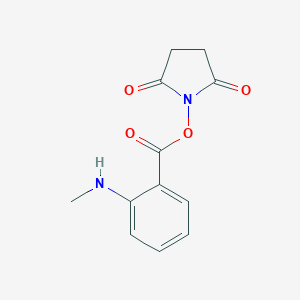

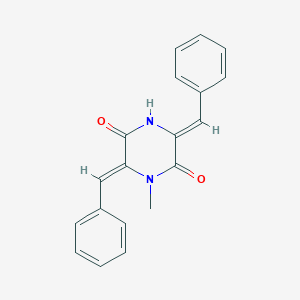

![molecular formula C28H44O B149568 (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 84223-03-0](/img/structure/B149568.png)

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Description

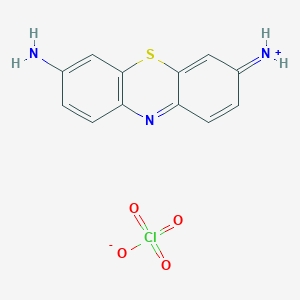

The compound "(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol" is a derivative of cyclopenta[a]phenanthrene, which is a structure of interest due to its relation to carcinogenic compounds. Cyclopenta[a]phenanthrene derivatives have been extensively studied for their carcinogenic potential and their interactions with biological systems .

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrene derivatives can involve complex reactions, as seen in the treatment of propargylic diols with thionyl chloride, leading to a cascade of reactions that produce diindeno-fused 4H-cyclopenta[def]phenanthrenes . The synthesis process can be influenced by the choice of reagents and conditions, which can lead to different structural analogues with varying biological activities .

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is critical in determining their biological activity. X-ray crystallographic analyses have shown that steric interactions and substitutions, particularly in the bay region of the molecule, can significantly affect the molecule's geometry and, consequently, its biological properties . The presence of methyl groups and other substituents can lead to distortions that are hypothesized to influence the interaction of these compounds with biological targets such as DNA .

Chemical Reactions Analysis

The chemical reactivity of cyclopenta[a]phenanthrene derivatives is closely related to their carcinogenic potential. Metabolic activation, which involves oxidation and the formation of dihydrodiols and phenols, is a key step in the expression of the carcinogenicity of these compounds . The presence of specific substituents can either enhance or inhibit these metabolic reactions, thereby influencing the compound's overall reactivity and potential to cause biological damage .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopenta[a]phenanthrene derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of functional groups like hydroxyl or methoxy groups can affect these properties and thus the compound's behavior in biological systems . These properties are essential for understanding the pharmacokinetics and toxicology of these compounds.

Scientific Research Applications

Structural Analysis and Molecular Interactions

- Studies on similar compounds have detailed their crystalline structures, highlighting the significance of molecular conformations and intermolecular interactions in determining their physical and chemical properties. For instance, the asymmetric unit of a related steroidal compound comprises molecules that significantly differ in the orientations of peripheral groups, indicating the diversity in structural configurations possible within this chemical family (Ketuly et al., 2010).

Biological Activity and Therapeutic Potential

- Steroid derivatives have been explored for their therapeutic potential, including their role as enzyme inhibitors and anti-cancer agents. Androsterone derivatives, for example, have been studied for their ability to inhibit androgen biosynthesis, showcasing the relevance of steroid-based compounds in addressing hormonal imbalances and associated disorders (Djigoué et al., 2012).

Application in Material Science and Chemical Synthesis

- The manipulation of steroid skeletons has been demonstrated to yield compounds with unique physical and chemical characteristics, useful in material science and as intermediates in chemical synthesis. For example, the synthesis of liver X receptor agonists from hyodeoxycholic acid illustrates the conversion of naturally occurring steroids into functional molecules with potential applications in medicine and pharmacology (Ching, 2013).

Antimicrobial Activity

- In the quest for new antimicrobial agents, certain steroid derivatives have been evaluated against resistant bacterial strains, such as MRSA. The study of β-sitosterol and other compounds for their binding affinities against key bacterial proteins suggests the utility of steroid derivatives in developing novel therapeutics for challenging infections (Skariyachan et al., 2011).

properties

IUPAC Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,14,18,20-22,24-25,29H,3,7-9,11-13,15-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVFCUILMBMDSX-QKPORZECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C)C1CCC2C1(CC=C3C2=CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004484 | |

| Record name | Ergosta-7,9(11),24(28)-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

CAS RN |

84223-03-0 | |

| Record name | 24-Methylcholesta-7,9(11),24(28)-trien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084223030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergosta-7,9(11),24(28)-trien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

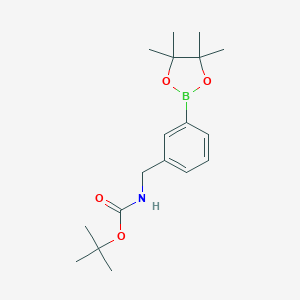

![[(2S,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B149504.png)